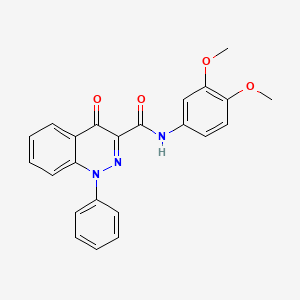

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, also known as DQP, is a chemical compound that has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

科学的研究の応用

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, have been synthesized and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking methodology indicated a similar binding mode to known antitumor agents, suggesting their mechanism of action involves inhibition of key enzymes in cancer cells (Al-Suwaidan et al., 2016).

Antiviral Activity

The compound has been explored in the context of antiviral activities. A study on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, which includes derivatives of N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, reported some of these compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).

Herbicidal Activity

In a different application, the title compound showed effectiveness in herbicidal activity. A study focused on the crystal structure and herbicidal activity of related compounds indicated potential agricultural applications (Liu et al., 2008).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the condensation of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid with 3,4-dimethoxyaniline followed by acylation with acetic anhydride.", "Starting Materials": [ "3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid", "3,4-dimethoxyaniline", "acetic anhydride", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid (1.0 g) in diethyl ether (20 mL) and add sodium bicarbonate (0.5 g). Stir the mixture for 10 minutes at room temperature.", "Step 2: Add 3,4-dimethoxyaniline (1.2 g) to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum.", "Step 4: Dissolve the solid obtained in Step 3 in acetic anhydride (10 mL) and heat the mixture to 80°C for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 6: Extract the product with diethyl ether (3 x 20 mL).", "Step 7: Combine the organic layers and wash with saturated sodium chloride solution (10 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 9: Evaporate the solvent under reduced pressure to obtain the crude product.", "Step 10: Purify the crude product by recrystallization from ethanol to obtain N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide as a white solid (yield: 70%)." ] } | |

CAS番号 |

422278-44-2 |

製品名 |

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |

分子式 |

C19H19N3O4S |

分子量 |

385.44 |

IUPAC名 |

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |

InChI |

InChI=1S/C19H19N3O4S/c1-25-15-8-7-12(11-16(15)26-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)27/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,27) |

InChIキー |

PHIRALKALFBCDM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)

![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2602510.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)